molecular formula C12H9ClN4 B11867237 3-(5-chloropyridin-3-yl)-1H-indazol-5-amine CAS No. 1356088-15-7

3-(5-chloropyridin-3-yl)-1H-indazol-5-amine

Cat. No.: B11867237
CAS No.: 1356088-15-7
M. Wt: 244.68 g/mol
InChI Key: UVFQJTOGPDVOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chloropyridin-3-yl)-1H-indazol-5-amine is a heterocyclic compound that features both pyridine and indazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloropyridin-3-yl)-1H-indazol-5-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the reaction involves 5-chloro-3-pyridineboronic acid and an appropriate indazole derivative .

Reaction Conditions:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Toluene or ethanol

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloropyridin-3-yl)-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Formation of corresponding N-oxides

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

3-(5-Chloropyridin-3-yl)-1H-indazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-chloropyridin-3-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloropyridin-2-yl)-1H-indazol-5-amine
  • 3-(5-Chloropyridin-4-yl)-1H-indazol-5-amine
  • 3-(5-Chloropyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

3-(5-Chloropyridin-3-yl)-1H-indazol-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific kinases with high selectivity makes it a valuable compound in drug discovery and development .

Properties

CAS No.

1356088-15-7

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

3-(5-chloropyridin-3-yl)-1H-indazol-5-amine

InChI

InChI=1S/C12H9ClN4/c13-8-3-7(5-15-6-8)12-10-4-9(14)1-2-11(10)16-17-12/h1-6H,14H2,(H,16,17)

InChI Key

UVFQJTOGPDVOHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=NN2)C3=CC(=CN=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.